molecular formula C13H10N2O3S2 B5085202 2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one

2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one

Cat. No. B5085202
M. Wt: 306.4 g/mol
InChI Key: DPZUMZGOVUBZSA-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one, also known as ANIT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ANIT has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one works by reacting with thiol groups in proteins, forming a stable adduct. This reaction can lead to changes in the conformation and activity of the protein, which can be used to study its function. 2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one has also been found to inhibit the activity of certain enzymes, including proteases and phosphatases.
Biochemical and Physiological Effects:
2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been found to exhibit a range of biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the modulation of intracellular signaling pathways. 2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one has also been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one is its versatility as a tool for investigating various biological processes. 2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one can be used to study the function of proteins, enzymes, and intracellular signaling pathways, making it a valuable tool for researchers in a range of fields. However, 2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research on 2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one. One area of interest is the development of new fluorescent probes based on 2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one, which could be used to study the function of other biomolecules, such as lipids and carbohydrates. Another area of interest is the development of new 2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one derivatives with improved properties, such as increased selectivity or reduced toxicity. Overall, 2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one is a valuable tool for scientific research with many potential applications and future directions for investigation.

Synthesis Methods

2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one can be synthesized using a variety of methods, including the reaction of 2-mercapto-1,3-thiazole with 2-nitrobenzaldehyde in the presence of an acid catalyst, followed by the addition of allyl bromide. The resulting product is then purified using column chromatography to obtain pure 2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one.

Scientific Research Applications

2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been used extensively in scientific research as a tool for investigating various biological processes. One of the most common applications of 2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one is its use as a fluorescent probe for detecting thiol groups in proteins. 2-(allylthio)-4-(2-nitrobenzylidene)-1,3-thiazol-5(4H)-one has also been used to study the mechanism of action of various enzymes, including proteases and phosphatases.

properties

IUPAC Name

(4Z)-4-[(2-nitrophenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S2/c1-2-7-19-13-14-10(12(16)20-13)8-9-5-3-4-6-11(9)15(17)18/h2-6,8H,1,7H2/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZUMZGOVUBZSA-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC1=N/C(=C\C2=CC=CC=C2[N+](=O)[O-])/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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